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molecular formula C8H12N2O2 B1360052 1,2-Bis(2-cyanoethoxy)ethane CAS No. 3386-87-6

1,2-Bis(2-cyanoethoxy)ethane

Cat. No. B1360052
M. Wt: 168.19 g/mol
InChI Key: VTHRQKSLPFJQHN-UHFFFAOYSA-N
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Patent
US08062429B2

Procedure details

Small scale: Ethylene glycol (1 g, 16.1 mmol) was mixed with Triton B (40% in MeOH, 0.22 g, 0.53 mmol) and cooled in an ice-bath while acrylonitrile (1.71 g, 32.2 mmol) was added. The mixture was stirred at room temperature for 60 hours after which it was neutralized with 0.1 M HCl (0.6 cm3) and extracted with CH2Cl2 (80 cm3) The extracts were concentrated under reduced pressure and the residue was Kugelrohr-distilled to give 3,3′-(ethane-1,2-diylbis(oxy))dipropanenitrile (1.08 g, 39.9%) as a light colored oil, bp 150-170° C./20 Torr.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1.71 g
Type
reactant
Reaction Step Two
Name
Quantity
0.6 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:4])[CH2:2][OH:3].[C:5](#[N:8])[CH:6]=[CH2:7].Cl>CO>[CH2:1]([O:4][CH2:7][CH2:6][C:5]#[N:8])[CH2:2][O:3][CH2:7][CH2:6][C:5]#[N:8]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
C(CO)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Two
Name
Quantity
1.71 g
Type
reactant
Smiles
C(C=C)#N
Step Three
Name
Quantity
0.6 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 60 hours after which it
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
EXTRACTION
Type
EXTRACTION
Details
extracted with CH2Cl2 (80 cm3) The extracts
CONCENTRATION
Type
CONCENTRATION
Details
were concentrated under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
the residue was Kugelrohr-distilled

Outcomes

Product
Details
Reaction Time
60 h
Name
Type
product
Smiles
C(COCCC#N)OCCC#N
Measurements
Type Value Analysis
AMOUNT: MASS 1.08 g
YIELD: PERCENTYIELD 39.9%
YIELD: CALCULATEDPERCENTYIELD 39.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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